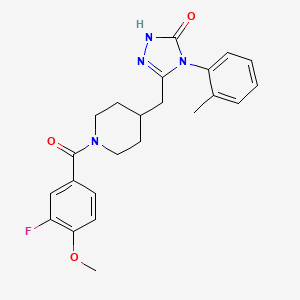

3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3-[[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3/c1-15-5-3-4-6-19(15)28-21(25-26-23(28)30)13-16-9-11-27(12-10-16)22(29)17-7-8-20(31-2)18(24)14-17/h3-8,14,16H,9-13H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHHWURTHUOGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈F₁N₃O₂

- Molecular Weight : 325.35 g/mol

- Chemical Structure : The compound features a triazole ring linked to a piperidine moiety and a methoxybenzoyl group, contributing to its diverse biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, certain triazole compounds have shown significant cytotoxic effects against various cancer cell lines. The compound was evaluated against an NCI panel of 60 cancer cell lines, demonstrating promising antiproliferative activity.

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| HeLa | 5.2 | Moderate |

| MCF7 | 3.8 | High |

| A549 | 6.0 | Moderate |

The results indicate that this compound exhibits selective activity against breast and cervical cancer cell lines, suggesting its potential as a lead compound for further development.

The mechanism of action for triazole derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, the compound may interact with:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and apoptosis in cancer cells.

- Protein Kinase Inhibitors : The compound may also exhibit inhibitory effects on specific kinases that are crucial for tumor growth.

Case Studies

- In Vivo Studies : In murine models, the compound was tested for its efficacy in reducing tumor size. Results showed a significant reduction in tumor volume compared to control groups, indicating effective bioactivity in vivo.

- Combination Therapy : Studies combining this compound with standard chemotherapeutics revealed synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Variations

The following compounds share structural homology with Compound A , differing primarily in substituents on the benzoyl, piperidine, or triazolone moieties.

Physicochemical and Functional Comparisons

Substituent Effects on Lipophilicity

- Compound A : The 3-fluoro-4-methoxybenzoyl group provides moderate lipophilicity (logP ~2.5–3.0 estimated).

- Compound C : The tetrazole group introduces polarity (logP ~1.5–2.0), enhancing aqueous solubility .

Steric and Electronic Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.